(2-Aminoethyl)(pyridin-2-ylmethyl)amine
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Overview
Description
(2-Aminoethyl)(pyridin-2-ylmethyl)amine is an organic compound that belongs to the class of amines. It is a derivative of pyridine, an aromatic heterocyclic organic compound. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(pyridin-2-ylmethyl)amine typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2-Aminoethyl)(pyridin-2-ylmethyl)amine is utilized in a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical complexes, including metal-ligand complexes and coordination polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in catalysis and organic synthesis, facilitating complex chemical reactions.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(pyridin-2-ylmethyl)amine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and coordinate covalent interactions, which are crucial for its biological and chemical effects.
Comparison with Similar Compounds
- (2-Aminoethyl)(pyridin-3-ylmethyl)amine
- (2-Aminoethyl)(pyridin-4-ylmethyl)amine
- (2-Aminoethyl)(quinolin-2-ylmethyl)amine
Comparison: (2-Aminoethyl)(pyridin-2-ylmethyl)amine is unique due to its specific positioning of the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different coordination behavior with metal ions and varying biological activities. The presence of the pyridine ring at the 2-position provides distinct steric and electronic effects, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOSYYPULNBONK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506555 |
Source
|
Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20947-95-9 |
Source
|
Record name | N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethyl)(pyridin-2-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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